molecular formula C10H7ClFNO B11892379 3-Chloro-7-fluoro-6-methoxyquinoline

3-Chloro-7-fluoro-6-methoxyquinoline

Cat. No.: B11892379
M. Wt: 211.62 g/mol
InChI Key: BBOVYPQSSFVTQH-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoro-6-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-fluoro-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of substituted anilines with appropriate reagents to form the quinoline ring

For example, a practical and scalable route involves the use of 2,4-dichloro-3-fluoroquinoline as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-fluoro-6-methoxyquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can introduce aryl or alkyl groups onto the quinoline ring .

Scientific Research Applications

3-Chloro-7-fluoro-6-methoxyquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those with antibacterial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials, including liquid crystals and dyes.

    Agriculture: Some derivatives of quinolines have applications as agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluoro-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The incorporation of fluorine and chlorine atoms can enhance its binding affinity and selectivity for molecular targets. The methoxy group can also influence its pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-fluoro-7-methoxyisoquinoline: This compound has a similar structure but differs in the position of the nitrogen atom in the ring.

    3-Fluoro-6-methoxyquinoline: Lacks the chlorine atom but retains the fluorine and methoxy groups.

    4-Bromo-3-fluoro-6-methoxyquinoline: Contains a bromine atom instead of chlorine.

Uniqueness

3-Chloro-7-fluoro-6-methoxyquinoline is unique due to the specific combination of chlorine, fluorine, and methoxy groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

3-chloro-7-fluoro-6-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-10-3-6-2-7(11)5-13-9(6)4-8(10)12/h2-5H,1H3

InChI Key

BBOVYPQSSFVTQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1F)Cl

Origin of Product

United States

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